Product packaging for 4-Propylpiperazine-1-carbaldehyde(Cat. No.:CAS No. 21863-65-0)

4-Propylpiperazine-1-carbaldehyde

Cat. No.: B13960669
CAS No.: 21863-65-0
M. Wt: 156.23 g/mol
InChI Key: PPKZVDHYJDJXLD-UHFFFAOYSA-N
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Description

4-Propylpiperazine-1-carbaldehyde (CAS 21863-65-0) is a chemical compound with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol . It serves as a versatile piperazine-based building block in organic synthesis and drug discovery research. Piperazine derivatives are privileged structures in medicinal chemistry, found in a significant number of marketed drugs and known for their ability to impart favorable pharmacokinetic properties and bind to a range of biological targets . Specifically, the 4-propylpiperazine scaffold is a valuable intermediate in the design and synthesis of biologically active molecules. Research into analogous 1-aryl-4-propylpiperazines has demonstrated their importance in developing ligands for central nervous system (CNS) receptors, including various subtypes of serotoninergic and dopaminergic receptors . The piperazine ring's structure, with its two nitrogen atoms, allows it to act as a hydrogen bond acceptor and donor, which can be critical for interactions with enzyme active sites and receptors . The propyl chain and the aldehyde functional group on this molecule provide reactive sites for further chemical modification, making it a flexible starting point for the creation of compound libraries in structure-activity relationship (SAR) studies. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O B13960669 4-Propylpiperazine-1-carbaldehyde CAS No. 21863-65-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21863-65-0

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

4-propylpiperazine-1-carbaldehyde

InChI

InChI=1S/C8H16N2O/c1-2-3-9-4-6-10(8-11)7-5-9/h8H,2-7H2,1H3

InChI Key

PPKZVDHYJDJXLD-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCN(CC1)C=O

Origin of Product

United States

Chemical Reactivity and Derivatization of 4 Propylpiperazine 1 Carbaldehyde

Reactions Involving the Aldehyde Functionality of 4-Propylpiperazine-1-carbaldehyde

The aldehyde group is a cornerstone of the reactivity of this compound, participating in a variety of oxidation, reduction, and condensation reactions to yield a wide array of derivatives.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde moiety of this compound can be readily oxidized to the corresponding carboxylic acid, 4-Propylpiperazine-1-carboxylic acid. This transformation is a fundamental reaction in organic synthesis, often employing common oxidizing agents. For analogous compounds like 4-(1H-indole-2-carbonyl)piperazine-1-carbaldehyde and 4-(2-Hydroxyethyl)piperazine-1-carbaldehyde, oxidizing agents such as potassium permanganate (B83412) (KMnO4) and chromium trioxide have been noted for this purpose. While specific research on the oxidation of this compound is not extensively detailed in publicly available literature, the general principles of aldehyde oxidation are well-established and are expected to apply.

The reaction conditions for such oxidations are typically dependent on the chosen reagent. For instance, oxidation with potassium permanganate is often carried out in a neutral or slightly alkaline aqueous solution. The progress of the reaction can be monitored by the disappearance of the purple permanganate color.

Oxidizing AgentTypical ConditionsProduct
Potassium Permanganate (KMnO4)Aqueous solution, room temperature or gentle heating4-Propylpiperazine-1-carboxylic acid
Chromium Trioxide (CrO3)Jones reagent (CrO3 in aqueous acetone/sulfuric acid)4-Propylpiperazine-1-carboxylic acid

Table 1: Hypothetical Oxidation Reactions of this compound

Reduction Reactions to Alcohol Derivatives

The aldehyde group can be reduced to a primary alcohol, yielding (4-Propylpiperazin-1-yl)methanol. This transformation is typically achieved using hydride-based reducing agents. For similar aldehyde-containing piperazine (B1678402) derivatives, reducing agents like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used. libretexts.org

Sodium borohydride is a milder reducing agent and is often preferred for its selectivity for aldehydes and ketones, typically used in protic solvents like methanol (B129727) or ethanol. libretexts.orgorganic-chemistry.orgyoutube.com In contrast, lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgyoutube.com

Reducing AgentTypical SolventProduct
Sodium Borohydride (NaBH4)Methanol, Ethanol(4-Propylpiperazin-1-yl)methanol
Lithium Aluminum Hydride (LiAlH4)Diethyl ether, THF(4-Propylpiperazin-1-yl)methanol

Table 2: Hypothetical Reduction Reactions of this compound

Schiff Base Formation and Related Condensation Reactions

A hallmark reaction of aldehydes is their condensation with primary amines to form imines, commonly known as Schiff bases. nih.govnih.gov this compound is expected to readily undergo this reaction with a variety of primary amines to produce a diverse library of Schiff base derivatives. This reaction typically proceeds under mild conditions, often with acid or base catalysis, and sometimes with the removal of water to drive the equilibrium towards the product. dergipark.org.tr

The synthesis of Schiff bases from substituted piperazine derivatives has been documented. For instance, 1-amino-4-methylpiperazine (B1216902) has been reacted with various aromatic aldehydes to form the corresponding Schiff bases in good yields. dergipark.org.tr While direct examples with this compound are not prevalent in the literature, the general reactivity is anticipated.

Amine ReactantProduct Type
Aniline derivativesN-((4-propylpiperazin-1-yl)methylene)anilines
AlkylaminesN-alkyl-1-(4-propylpiperazin-1-yl)methanimines
Hydrazine derivativesHydrazones of this compound

Table 3: Potential Schiff Base Formation from this compound

Substitution Reactions at the Propyl Group and Piperazine Ring

Beyond the aldehyde functionality, the propyl group and the piperazine ring itself offer sites for further chemical modification, leading to more complex and diverse molecular architectures.

Introduction of Alkyl and Aryl Substituents

While direct substitution on the propyl group of this compound is not a commonly reported transformation, modifications often involve the synthesis of derivatives starting from different substituted piperazines. However, modern synthetic methods like photoredox catalysis have enabled the site-selective C-H alkylation of piperazine substrates. nih.gov Such methods could potentially be applied to introduce substituents at the alpha-position to the nitrogen of the piperazine ring.

More commonly, the secondary amine of the piperazine ring (in the absence of the formyl group) is a nucleophilic center for the introduction of alkyl and aryl substituents. N-alkylation of the piperazine ring is a well-established process. nih.gov

Formation of More Complex Piperazine Derivatives

The inherent reactivity of the piperazine ring allows for the construction of more intricate molecular scaffolds. The secondary amine of a de-formylated piperazine can participate in a variety of coupling reactions to introduce diverse functionalities. For instance, N-alkylation with various alkyl halides can be performed to introduce new side chains. nih.gov Furthermore, the piperazine nitrogen can be acylated or can participate in reductive amination reactions to build more complex structures.

The synthesis of complex piperazine derivatives is a significant area of research, particularly in medicinal chemistry, where the piperazine moiety is a common scaffold in drug molecules. nih.gov

Exploration of Novel Derivatization Pathways for Enhanced Chemical Diversity of this compound

The exploration of novel derivatization pathways for this compound is a key area of interest in medicinal chemistry and drug discovery. The inherent reactivity of the aldehyde functional group, coupled with the structural features of the propylpiperazine moiety, provides a versatile platform for the synthesis of a wide array of new chemical entities. These derivatives are of significant interest for their potential biological activities. Research in this area focuses on leveraging well-established and novel synthetic methodologies to expand the chemical space around this scaffold.

Key strategies for derivatization often involve reactions at the aldehyde group, which can readily participate in a variety of chemical transformations. These include, but are not limited to, condensation reactions, multicomponent reactions, and reductive aminations. Such reactions allow for the introduction of diverse functional groups and molecular frameworks, leading to libraries of compounds with a broad spectrum of physicochemical properties and potential therapeutic applications.

One of the most common and effective methods for derivatizing aldehydes is through condensation reactions with active methylene (B1212753) compounds. The Knoevenagel condensation, for instance, involves the reaction of an aldehyde with a compound containing an acidic methylene group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst. This reaction leads to the formation of a new carbon-carbon double bond and introduces functionalities that can be further modified.

Another powerful approach is the use of multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic step to form a complex product. MCRs are highly efficient and atom-economical, making them ideal for generating chemical diversity. For an aldehyde like this compound, participation in reactions such as the Biginelli or Gewald reaction could yield novel heterocyclic structures. The Biginelli reaction, for example, would involve the condensation of the aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones, a class of compounds known for a wide range of biological activities. Similarly, the Gewald reaction with a cyanoester and elemental sulfur could lead to the formation of substituted aminothiophenes.

Reductive amination represents another fundamental pathway for the derivatization of this compound. This reaction involves the initial formation of an imine or iminium ion by reacting the aldehyde with a primary or secondary amine, followed by reduction to the corresponding amine. This method is highly versatile, allowing for the introduction of a vast number of different amine-containing substituents.

While the general principles of these reactions are well-understood, their specific application to this compound requires careful optimization of reaction conditions to achieve desired outcomes and yields. The electronic and steric effects of the 4-propylpiperazine substituent can influence the reactivity of the aldehyde group, necessitating tailored synthetic protocols.

The following tables outline hypothetical examples of derivatization pathways for this compound based on established chemical principles. These tables are intended to be illustrative of the potential for chemical diversification.

Table 1: Hypothetical Knoevenagel Condensation Products of this compound

ReactantCatalystProduct StructureProduct Name
MalononitrilePiperidine (B6355638)2-((4-propylpiperazin-1-yl)methylene)malononitrile
Ethyl cyanoacetateTriethylamineEthyl 2-cyano-3-(4-propylpiperazin-1-yl)acrylate
Barbituric acidAcetic Acid5-((4-propylpiperazin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

Table 2: Hypothetical Biginelli Reaction Products of this compound

β-KetoesterUrea/ThioureaCatalystProduct StructureProduct Name
Ethyl acetoacetateUreaHCl5-(ethoxycarbonyl)-6-methyl-4-(4-propylpiperazin-1-yl)-3,4-dihydropyrimidin-2(1H)-one
Methyl acetoacetateThioureaYb(OTf)35-(methoxycarbonyl)-6-methyl-4-(4-propylpiperazin-1-yl)-3,4-dihydropyrimidine-2(1H)-thione

Table 3: Hypothetical Reductive Amination Products of this compound

AmineReducing AgentProduct StructureProduct Name
AnilineSodium triacetoxyborohydride (B8407120)1-((4-propylpiperazin-1-yl)methyl)aniline
BenzylamineSodium borohydrideN-benzyl-1-((4-propylpiperazin-1-yl)methyl)amine
MorpholineHydrogen/Palladium on Carbon4-((4-propylpiperazin-1-yl)methyl)morpholine

The exploration of these and other novel derivatization pathways is crucial for unlocking the full potential of this compound as a scaffold in the development of new chemical probes and therapeutic agents. The resulting compound libraries provide a rich source of molecular diversity for high-throughput screening and lead optimization efforts.

Academic Research on this compound Remains Undisclosed in Publicly Available Literature

Extensive searches of academic and scientific databases have revealed a significant lack of publicly available research on the specific biological activities of the chemical compound this compound. While the broader class of piperazine derivatives has been the subject of considerable scientific inquiry, particularly in the field of oncology, specific data on the mechanistic interactions, anticancer properties, and cellular effects of this compound is not present in the reviewed literature.

The initial intent was to construct a detailed article outlining the biological activities of this specific compound. However, the absence of dedicated studies on this compound prevents a scientifically accurate and evidence-based discussion on the topics of covalent bonding with proteins, enzyme inhibition, cytotoxicity, apoptosis induction, or its role in oxidative stress.

The piperazine scaffold is a common feature in many biologically active compounds, and numerous derivatives have been synthesized and evaluated for their therapeutic potential. researchgate.netnih.gov Research on various piperazine-containing molecules has demonstrated a wide range of activities, including anticancer effects. mdpi.commdpi.comnih.govnih.gov These studies often detail mechanisms such as the induction of cell cycle arrest and apoptosis in cancer cells. researchgate.netmdpi.commdpi.com Furthermore, the role of oxidative stress in the activity of some chemical compounds is a recognized area of investigation. nih.govmdpi.commdpi.com

However, it is crucial to note that the biological activity of a molecule is highly specific to its unique structure. The presence of a propyl group at the N4 position and a carbaldehyde group at the N1 position of the piperazine ring in this compound would confer distinct chemical properties that would dictate its interactions with biological systems. Without specific research on this compound, any claims regarding its biological effects would be speculative and not grounded in scientific evidence.

Therefore, while the field of piperazine derivatives is rich with research, the specific compound of interest, this compound, remains uncharacterized in the context of the requested biological activities.

Academic Research on Biological Activities of 4 Propylpiperazine 1 Carbaldehyde and Its Derivatives

In Vitro Anticancer Research

Impact of Piperazine (B1678402) Fragment Modification on Antitumor Activity

The modification of the piperazine fragment has been a key strategy in the development of novel antitumor agents. Research has shown that introducing a piperazine moiety to existing molecular structures can significantly enhance their anticancer properties. nih.govnih.gov

Studies on derivatives of natural products like ursolic acid (UA) and oleanolic acid (OA) have demonstrated that the incorporation of a piperazine moiety, particularly at the C-28 position, can lead to a substantial improvement in their ability to inhibit the growth of cancer cells. nih.gov For instance, certain UA derivatives with a piperazine moiety have shown greater growth inhibition against MCF-7 breast cancer cells than the parent compounds or the standard drug gefitinib. nih.gov Similarly, the introduction of an acyl piperazine moiety at the C-28 position of UA, while maintaining a polar group at the C-3 position, has been found to significantly boost antitumor bioactivities. nih.gov

The nature of the substituent on the piperazine ring also plays a crucial role in determining the antitumor efficacy. In a series of vindoline-piperazine conjugates, it was observed that N-alkyl derivatives were more active than N-acyl analogs. mdpi.com Specifically, derivatives containing N-(4-trifluoromethylphenyl), N-[4-(trifluoromethyl)benzyl], and N-bis(4-fluorophenyl)methyl piperazine groups showed significantly greater efficacy compared to those with N-methyl, N-(4-fluorobenzyl), and N-(2-furoyl) groups. mdpi.com

Furthermore, the position of the piperazine substitution on the core molecule can influence activity. In the case of vindoline (B23647) conjugates, substitution at position 17 was found to be more beneficial for anticancer activity compared to substitution at position 10. mdpi.com The development of hybrid molecules, where piperazine is linked to other heterocyclic systems, has also proven to be a fruitful approach. For example, piperazine-linked bergenin (B1666849) derivatives have shown significant cytotoxic activity against various cancer cell lines. nih.gov

The following table summarizes the antitumor activity of selected piperazine derivatives:

CompoundCancer Cell Line(s)IC50/GI50 ValueReference
UA Derivative 20HeLa, MKN452.6 µM, 2.1 µM nih.gov
UA Derivative 22MGC-8032.50 ± 0.25 µM nih.gov
OA Derivative 25MCF-7, HeLa, A5497.05–13.13 µM nih.gov
Purine Ribonucleoside Analog 52Six human tumor cell lines5.2–9.2 µM nih.gov
Vindoline-piperazine conjugate 23MDA-MB-468 (Breast)1.00 μM mdpi.com
Vindoline-piperazine conjugate 25HOP-92 (Non-small cell lung)1.35 μM mdpi.com
Fluoroquinolone derivative 1a60 human cell linesMean GI50: 2.63-3.09 µM nih.gov
Fluoroquinolone derivative 2a60 human cell linesMean GI50: 2.63-3.09 µM nih.gov
Fluoroquinolone derivative 3b60 human cell linesMean GI50: 2.63-3.09 µM nih.gov
Fluoroquinolone derivative 6b60 human cell linesMean GI50: 2.63-3.09 µM nih.gov
Fluoroquinolone derivative 7a60 human cell linesMean GI50: 2.63-3.09 µM nih.gov

In Vitro Antimicrobial and Antifungal Research

Derivatives of 4-propylpiperazine-1-carbaldehyde have been investigated for their potential to combat microbial and fungal infections.

Efficacy Against Multi-Drug Resistant Bacterial Strains

The rise of multi-drug resistant (MDR) bacteria is a significant global health threat, and piperazine derivatives are being explored as a potential solution. sci-hub.senih.govmdpi.com Research has demonstrated that certain piperazine derivatives exhibit activity against challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and MDR Escherichia coli. sci-hub.senih.gov

For example, a naringenin-ciprofloxacin hybrid containing a piperazine linker showed activity against MRSA with a MIC50 of 0.29 mg/mL and against MDR E. coli with a MIC50 of 0.71 mg/mL. sci-hub.se In another study, quinoline-3-carbaldehyde hydrazone derivatives, which can be synthesized from piperazine-containing precursors, showed promising activity against MRSA. nih.gov The synthesis of hybrid molecules, combining the piperazine scaffold with other known antibacterial agents like ciprofloxacin, has yielded compounds with potent activity against both Gram-positive and Gram-negative resistant strains. sci-hub.se

The following table highlights the efficacy of selected piperazine derivatives against multi-drug resistant bacteria:

Derivative TypeResistant Strain(s)MIC/MIC50Reference
Naringenin-ciprofloxacin hybridMRSA0.29 mg/mL sci-hub.se
Naringenin-ciprofloxacin hybridMDR E. coli0.71 mg/mL sci-hub.se
Ciprofloxacin-sulfanilamide conjugateMRSA, S. hemolytic, E. coli, P. aeruginosa0.5 mg/mL (Gram-positive), 1 mg/mL (Gram-negative) sci-hub.se
Quinoline-3-carbaldehyde hydrazone 3q5MRSA16 µg/ml nih.gov
Quinoline-3-carbaldehyde hydrazone 3q6MRSA16 µg/ml nih.gov
3-((4-hydroxyphenyl)amino)propanoic acid derivative 14MRSA1-8 µg/mL mdpi.com
3-((4-hydroxyphenyl)amino)propanoic acid derivative 14Vancomycin-resistant Enterococcus faecalis0.5-2 µg/mL mdpi.com

Inhibition of Fungal Strains

In addition to their antibacterial properties, piperazine derivatives have also shown promise as antifungal agents. researchgate.netpreprints.orgnih.gov Synthesized piperazine derivatives have been tested against a range of fungal species, including Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus, with many showing significant inhibitory activity. researchgate.net

For instance, novel piperidine-4-carbohydrazide (B1297472) derivatives bearing a quinazolinyl moiety, which can be conceptually related to modified piperazine structures, demonstrated excellent inhibition against Rhizoctonia solani and notable activity against Verticillium dahliae. nih.gov The mechanism of action for some of these antifungal derivatives is thought to involve the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in fungal respiration. nih.gov

The antifungal activity of selected derivatives is presented in the table below:

Derivative TypeFungal Strain(s)EC50/IC50Reference
Piperidine-4-carbohydrazide A13Rhizoctonia solani0.83 µg/mL nih.gov
Piperidine-4-carbohydrazide A41Rhizoctonia solani0.88 µg/mL nih.gov
Piperidine-4-carbohydrazide A13Verticillium dahliae1.12 µg/mL nih.gov
Piperidine-4-carbohydrazide A41Verticillium dahliae3.20 µg/mL nih.gov

Neuropharmacological Research and Target Identification

The piperazine scaffold is a common feature in many centrally acting drugs, and derivatives of this compound have been a subject of neuropharmacological investigation.

Interaction with Monoamine Pathways and Neurotransmitter Receptors

Piperazine derivatives are known to interact with various components of the central nervous system, including monoamine pathways and neurotransmitter receptors. nih.gov Research has shown that these compounds can modulate serotonergic and GABAergic systems. For example, the piperazine derivative LQFM192 has demonstrated anxiolytic-like activity that is mediated by both the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor. nih.gov Its antidepressant-like effects were found to be mediated through the serotonergic system. nih.gov

Dopamine (B1211576) Receptor Agonist Activity and Selectivity

A significant area of neuropharmacological research for piperazine derivatives is their interaction with dopamine receptors. capes.gov.brnih.gov The nature of the substituent on the piperazine ring can determine whether a compound acts as a dopamine agonist or antagonist. nih.gov For instance, in a series of (aminoalkoxy)-4H-1-benzopyran-4-ones, derivatives with an unsubstituted arylpiperazine moiety tended to be dopamine autoreceptor agonists, while those with substituted aryl groups exhibited antagonist activity. nih.gov

Derivatives of 1-(2-methoxyphenyl)piperazine (B120316) have shown high affinity and selectivity for the dopamine D4 receptor. capes.gov.br The benzamide (B126) derivative 11 and the ketone 12 from this series displayed high affinity for the human cloned D4 receptor with Ki values of 1.3 nM and 1.7 nM, respectively. capes.gov.br The former also demonstrated selectivity over D2 and α1 receptors. capes.gov.br The dopamine D4 receptor agonist A-412997 has been shown to enhance delta oscillations in the prefrontal cortex and nucleus reuniens, suggesting a role for D4R in cognitive processes. mdpi.com

The following table summarizes the dopamine receptor activity of selected piperazine derivatives:

CompoundReceptor TargetActivityKi/EC50Reference
Benzamide derivative 11Dopamine D4High affinity and selectivity1.3 nM capes.gov.br
Ketone derivative 12Dopamine D4High affinity1.7 nM capes.gov.br
PD 119819Dopamine autoreceptorSelective agonist- nih.gov
A-412997Dopamine D4Agonist- mdpi.com
TavapadonDopamine D1Partial agonist- nih.gov
A77636Dopamine D1Agonist- nih.gov

Potential for Developing Agents for Neurological Disorder Research

Derivatives of the piperazine scaffold are extensively investigated for their potential to treat a range of neurological disorders. The core structure allows for modifications that can modulate the affinity and selectivity for various targets within the central nervous system (CNS).

Research has highlighted the role of piperazine derivatives in the context of Alzheimer's disease (AD). One area of investigation involves the modulation of the transient receptor potential canonical 6 (TRPC6) channel, a signaling pathway that regulates the stability of dendritic spines and is involved in memory formation. elsevierpure.comnih.govnih.gov Studies have shown that certain piperazine derivatives can act as TRPC6 agonists, offering neuroprotective effects against amyloid toxicity. elsevierpure.comnih.govnih.gov For instance, the parent compound piperazine (PPZ) has been shown to potentiate TRPC6 channels and restore long-term potentiation in mouse models of AD, suggesting that its derivatives could be promising lead molecules for AD therapeutics. elsevierpure.comnih.govnih.gov

Furthermore, piperazine derivatives have been designed as ligands for dopamine and serotonin (B10506) receptors, which are implicated in various neurological and psychiatric conditions. For example, a series of 4-phenylpiperidines and 4-phenylpiperazines were synthesized and evaluated as dopamine D2 receptor ligands. nih.gov One such derivative, pridopidine (B1678097) (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine), has been identified as a "dopaminergic stabilizer" with potential applications in treating neurodegenerative diseases. nih.gov Other research has focused on developing N-arylpiperazine derivatives with affinity for both D2 and D3 dopamine receptors, which could be candidates for treating conditions like schizophrenia and depression. mdpi.com

The anxiolytic potential of piperazine derivatives has also been explored. Compounds like trifluoromethylphenylpiperazine (TFMMPP) and m-chlorophenylpiperazine are known agonists at 5-HT1A serotonin receptors, which are involved in anxiety and depressive disorders. silae.it This highlights the potential for designing novel anxiolytic agents based on the piperazine scaffold.

Below is a table summarizing selected piperazine derivatives and their investigated activity in neurological disorder research.

Compound/Derivative ClassTarget/MechanismPotential Application
Piperazine (PPZ) and its derivativesTRPC6 channel agonismAlzheimer's Disease
PridopidineDopamine D2 receptor stabilizationNeurodegenerative Diseases
N-Arylpiperazine derivativesD2/D3 receptor ligandsSchizophrenia, Depression
Trifluoromethylphenylpiperazine (TFMMPP)5-HT1A receptor agonismAnxiety Disorders
m-Chlorophenylpiperazine5-HT1A receptor agonismAnxiety Disorders

Antiviral Research

The piperazine moiety is a key structural feature in a number of antiviral agents, particularly those targeting the Human Immunodeficiency Virus (HIV).

Numerous studies have demonstrated that the incorporation of a piperazine ring can significantly enhance the anti-HIV activity of a compound. nih.gov This scaffold plays a crucial role in the pharmacophore of inhibitors targeting various stages of the HIV-1 life cycle, including attachment, reverse transcription, and integration. nih.gov The versatility of the piperazine structure allows for the synthesis of a wide array of derivatives with potent antiviral activity. researchgate.net For instance, research has shown that modifying the substituents on the piperazine ring can lead to compounds with improved dual activity against both HIV-1 replication and platelet-activating factor (PAF), which is implicated in AIDS dementia complex. researchgate.net

Piperazine derivatives have been successfully developed as inhibitors of two key HIV enzymes: reverse transcriptase (RT) and integrase (IN).

Reverse Transcriptase (RT) Inhibition:

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the HIV-1 RT, inhibiting its function. Several piperazine-containing compounds have been identified as potent NNRTIs. For example, a series of piperazine-derived compounds were synthesized and evaluated as HIV-1 RT inhibitors, with some exhibiting significant anti-HIV activity in cell-based assays. nih.gov The flexibility of the piperazine structure is considered important for its interaction with the NNRTI binding pocket. nih.gov

Integrase (IN) Inhibition:

HIV-1 integrase is responsible for inserting the viral DNA into the host cell's genome, a critical step for viral replication. Research has explored piperazine derivatives as HIV-1 integrase inhibitors. One study reported the synthesis of polyhydroxylated aromatic derivatives with a piperazine linker that showed good inhibition of the strand transfer process of HIV-1 integrase. Specifically, 3,4,5-trihydroxylated aromatic derivatives demonstrated superior activity compared to their 3,4-dihydroxylated counterparts.

The table below presents examples of piperazine derivatives investigated for their inhibitory activity against HIV RT and IN.

Derivative ClassTarget EnzymeKey Findings
Piperazine-derived NNRTIsHIV-1 Reverse TranscriptaseFlexibility of the piperazine structure is important for activity. nih.gov
Polyhydroxylated aromatic piperazine derivativesHIV-1 Integrase3,4,5-trihydroxylation of the aromatic ring enhances inhibitory activity.

The C-C chemokine receptor 5 (CCR5) is a co-receptor used by the most common strains of HIV-1 to enter host cells. Therefore, blocking this receptor is a key therapeutic strategy.

Several piperazine-based compounds have been discovered and developed as potent CCR5 antagonists. One of the most notable examples is Vicriviroc (also known as Sch-D or Sch-417690), a piperazine derivative that was advanced into clinical trials. elsevierpure.com Vicriviroc demonstrated potent inhibition of HIV-1 entry into target cells. elsevierpure.com The discovery of Vicriviroc involved the optimization of a lead compound, where modifications to the piperazine structure were crucial for enhancing potency and selectivity for the CCR5 receptor. elsevierpure.com

Another piperazine-based CCR5 antagonist, Sch-350634, also showed potent inhibition of HIV-1 entry and replication and exhibited excellent oral bioavailability in preclinical studies. nih.gov The development of these compounds underscores the importance of the piperazine scaffold in designing effective HIV entry inhibitors that act as CCR5 antagonists. Research in this area has also led to the development of other novel piperazine derivatives with potent anti-HIV-1 activities at nanomolar concentrations.

The following table summarizes key piperazine-based CCR5 antagonists.

CompoundKey Features
Vicriviroc (Sch-D)Potent and selective CCR5 antagonist; was in clinical trials. elsevierpure.com
Sch-350634Potent inhibitor of HIV-1 entry and replication with good oral bioavailability in preclinical models. nih.gov
N-(4-Fluoro-benzyl)piperazine analog B07Potent anti-HIV-1 activity with good water solubility and oral bioavailability.

Structure Activity Relationship Sar Studies of 4 Propylpiperazine 1 Carbaldehyde Derivatives

Systematic Elucidation of Structural Modulations and Their Biological Impact

For instance, research has shown that the biological activities of piperazine (B1678402) derivatives often involve the modulation of cellular signaling pathways. researchgate.net Certain derivatives have been found to affect the mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in cell proliferation and apoptosis. researchgate.net Others can influence the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling, which plays a role in inflammatory responses. researchgate.net

The relationship between the chemical structure of piperazine derivatives and their biological activity is a key focus of drug design. researchgate.net Structural modifications, including changes in substituents, stereochemistry, and functional groups, can profoundly impact the pharmacological properties of these compounds. researchgate.net

A study on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, which share a similar piperidine (B6355638) core, demonstrated that substitutions on the piperazine/benzylamine "tail" of the molecule significantly influenced their inhibitory activity against human carbonic anhydrase (hCA) isoforms. nih.gov For example, a derivative with a 4-methoxyphenyl (B3050149) group showed potent inhibition of hCA I, while moving the methoxy (B1213986) group to the 3-position resulted in decreased activity. nih.gov

Influence of Substituents at the 4-Position of the Piperazine Ring

The substituent at the 4-position of the piperazine ring plays a critical role in determining the biological activity of its derivatives. nih.govnih.gov SAR studies have consistently shown that modifications at this position can lead to significant changes in potency and selectivity. nih.gov

In the context of anticancer activity, research on arylpiperazine derivatives revealed that a phenyl ring at the 4-position of the piperazine ring resulted in strong cytotoxic activity against LNCaP cells and potent antagonism of the androgen receptor (AR). mdpi.com Replacing the phenyl group with other aryl groups, such as benzyl (B1604629) or pyridine, did not improve the activity, highlighting the specific importance of the phenyl substituent at this position. mdpi.com

Furthermore, in a series of 4-(diphenylmethyl)-1-piperazine derivatives, the nature of the terminal amide fragment, which is influenced by the 4-position substituent, was found to be crucial for antihistaminic, anticholinergic, and antiallergic activities. ijrrjournal.com For instance, derivatives with a cycloalkyl moiety exhibited maximum affinity when a two-methylene chain was present. ijrrjournal.com

In the development of antimalarial agents, SAR studies on piperazine-containing 4(1H)-quinolones indicated that N-phenyl or N-benzylpiperazinyl substituents at the 7-position of the quinolone core were more potent than those connected via an ethylene (B1197577) linker. nih.gov This led to the design of a series of compounds with N-phenyl-, N-benzyl-, or 4-methoxybenzyl-substituted piperazines, which were further evaluated for their antimalarial activity. nih.gov

The following table summarizes the influence of various substituents at the 4-position of the piperazine ring on the biological activity of different derivative series.

Derivative Series Substituent at 4-Position Observed Biological Impact
ArylpiperazinesPhenylStrong cytotoxic activity against LNCaP cells and potent AR antagonism. mdpi.com
ArylpiperazinesBenzyl or PyridineDid not improve activity compared to the phenyl substituent. mdpi.com
4-(Diphenylmethyl)-1-piperazinesCycloalkyl amideMaximum affinity for antihistaminic, anticholinergic, and antiallergic activities. ijrrjournal.com
4(1H)-QuinolonesN-phenyl or N-benzylpiperazinylMore potent antimalarial activity compared to ethylene-connected analogues. nih.gov

Role of the Carbaldehyde Moiety and its Derivatives in Biological Efficacy

The carbaldehyde moiety and its derivatives, such as carboxamides, play a significant role in the biological efficacy of piperazine-based compounds. nih.govtandfonline.com The conversion of the carbaldehyde to other functional groups can modulate the compound's activity and pharmacokinetic properties. tandfonline.com

For instance, in a series of pyrimidinyl-piperazine carboxamide derivatives synthesized as potential α-glucosidase inhibitors, the carboxamide group was a key structural feature. nih.gov These compounds were inspired by the antidiabetic drug Gosogliptin, which contains pyrimidine (B1678525) and piperazine heterocycles. nih.gov The study found that many of the synthesized carboxamide derivatives showed significant inhibitory potency against α-glucosidase. nih.gov

Similarly, research on 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives revealed that the nature of the substituent on the phenyl ring of the carboxamide series had a notable impact on their antimicrobial activity. tandfonline.com For example, a compound with nitro groups at the 3- and 5-positions of the phenyl ring of the carboxamide showed good activity. tandfonline.com The presence of chloro and fluoro groups also enhanced the antibacterial activity against both gram-positive and gram-negative bacteria. tandfonline.com

The following table illustrates the impact of the carbaldehyde moiety and its carboxamide derivatives on biological activity.

Derivative Series Functional Group Observed Biological Impact
Pyrimidinyl-piperazine derivativesCarboxamideSignificant inhibitory potency against α-glucosidase. nih.gov
1-Benzhydryl-piperazine derivativesCarboxamide with nitro groupsGood antimicrobial activity. tandfonline.com
1-Benzhydryl-piperazine derivativesCarboxamide with chloro or fluoro groupsEnhanced antibacterial activity. tandfonline.com

Conformational Analysis and Stereochemical Considerations in SAR

Conformational analysis and stereochemistry are critical aspects of SAR studies for piperazine derivatives, as the three-dimensional arrangement of atoms can significantly influence receptor binding and biological activity. ijrrjournal.comic.ac.uknih.gov The piperazine ring can adopt different conformations, and fixing it in a specific conformation can enhance potency and selectivity. ic.ac.uk

The synthesis of chiral and conformationally fixed piperazine analogues, such as (1S,4S)-2,5-diazabicyclo[2.2.2]octane, provides valuable tools for lead optimization in various pharmaceutical targets. ic.ac.uk Such rigid structures help to pre-establish receptor-preferred conformations. nih.gov

In a study of piperazine ring-substituted 1-piperazino-3-arylindans with potential atypical antipsychotic activity, it was found that potent D1 and D2 antagonism was confined to derivatives with relatively small substituents in the 2-position of the piperazine ring (e.g., 2-methyl, 2,2-dimethyl). nih.gov This suggests that the stereochemistry and size of the substituent at this position are crucial for the desired pharmacological activity. nih.gov Furthermore, the non-receptor-blocking enantiomers of these compounds were found to be inhibitors of dopamine (B1211576) and norepinephrine (B1679862) uptake. nih.gov

Chirality has also been shown to affect the selectivity of compounds in biological systems. nih.gov In a series of pyrimidinyl-piperazine carboxamide derivatives, the introduction of a chiral center to the piperazine moiety was explored to study its effect on α-glucosidase inhibition. nih.gov The results indicated that the stereochemistry at the chiral center influenced the inhibitory potency. nih.gov

The following table highlights the importance of conformational analysis and stereochemistry in the SAR of piperazine derivatives.

Derivative Series Stereochemical/Conformational Feature Observed Biological Impact
(1S,4S)-2,5-diazabicyclo[2.2.2]octaneChiral and conformationally fixed piperazine analogueValuable for lead optimization by pre-establishing receptor-preferred conformations. ic.ac.uk
1-Piperazino-3-arylindansSmall substituents at the 2-position of the piperazine ringConfined potent D1 and D2 antagonism. nih.gov
1-Piperazino-3-arylindansEnantiomersNon-receptor-blocking enantiomers inhibited dopamine and norepinephrine uptake. nih.gov
Pyrimidinyl-piperazine carboxamidesChiral center on the piperazine moietyStereochemistry at the chiral center influenced α-glucosidase inhibitory potency. nih.gov

Exploration of Isosteric and Bioisosteric Replacements

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to optimize the properties of a lead compound. cambridgemedchemconsulting.comyoutube.com Bioisosteres are atoms or groups of atoms that have similar physical or chemical properties and can produce broadly similar biological effects. cambridgemedchemconsulting.com This approach is used to enhance potency, selectivity, and pharmacokinetic profiles while reducing toxicity. researchgate.net

The piperazine ring itself is often considered a privileged scaffold, but its properties can be further fine-tuned through bioisosteric replacements. cambridgemedchemconsulting.com For example, replacing a piperazine ring with a spirodiamine analogue in the drug Olaparib was shown to beneficially affect its activity and reduce cytotoxicity. enamine.net Other bioisosteres for the piperazine ring include various bridged piperidines and other heterocyclic systems. cambridgemedchemconsulting.comnih.gov

In the context of the carbaldehyde moiety, bioisosteric replacements can also be employed. For example, the trifluoroethylamine group has been explored as a bioisosteric replacement for amides (which can be derived from carbaldehydes). drughunter.com This replacement can enhance metabolic stability by reducing susceptibility to proteolysis. drughunter.com Similarly, 1,2,4-oxadiazoles and 1,2,3-triazoles are commonly used as bioisosteres for amide bonds. nih.gov

The tetrahydropyridine (B1245486) (THP) ring is another structure that can be considered as a potential bioisosteric replacement for the piperazine ring in certain contexts. researchgate.net THP derivatives have shown a broad spectrum of biological activities, including antibacterial and anti-inflammatory effects. researchgate.net

The following table provides examples of isosteric and bioisosteric replacements for the piperazine ring and related moieties.

Original Moiety Isosteric/Bioisosteric Replacement Rationale/Observed Effect
Piperazine RingSpirodiamine analogueBeneficially affected activity and reduced cytotoxicity in an Olaparib analogue. enamine.net
Piperazine RingBridged piperidines (e.g., 2-azanorbornane)Probed receptor affinity and hydrophobicity in P2Y14R antagonists. nih.gov
Amide (derived from carbaldehyde)TrifluoroethylamineCan enhance metabolic stability. drughunter.com
Amide (derived from carbaldehyde)1,2,4-Oxadiazole, 1,2,3-TriazoleCan improve metabolic stability and mimic the planarity of the amide bond. nih.gov
Piperazine RingTetrahydropyridinePossesses a broad spectrum of biological activities. researchgate.net

Computational and Theoretical Investigations

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug discovery to predict how a ligand, such as 4-Propylpiperazine-1-carbaldehyde, might interact with a biological target, typically a protein or a nucleic acid.

For this compound, a hypothetical molecular docking study would involve the following steps:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized for its lowest energy conformation.

Selection of a Biological Target: Based on the structural similarity to other bioactive molecules, a potential biological target would be selected. For example, given the prevalence of the piperazine (B1678402) moiety in neurologically active agents, targets such as sigma receptors or various neurotransmitter receptors could be considered. nih.govnih.govacs.org

Docking Simulation: Using software like AutoDock, the ligand would be placed in the binding site of the target protein, and various conformations and orientations would be sampled.

Analysis of Results: The resulting poses would be scored based on their binding energy, with lower energies indicating a more favorable interaction. The analysis would also include the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein. nih.gov

A hypothetical docking study could yield data similar to that presented in the interactive table below, which illustrates the type of information that can be obtained.

Interactive Data Table: Hypothetical Molecular Docking Results for this compound

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesPredicted Interaction Type
Sigma-1 Receptor-8.5TYR103, GLU172Hydrogen Bond, Hydrophobic
Dopamine (B1211576) D2 Receptor-7.9ASP114, SER193Hydrogen Bond, Pi-Cation
Carbonic Anhydrase II-6.8HIS94, THR199Hydrogen Bond, Metal Coordination

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. uran.ua These models are used to predict the activity of new, untested compounds and to guide the design of more potent analogues.

Specific QSAR studies for this compound have not been reported. However, QSAR studies on other series of piperazine derivatives have been successfully conducted. For example, 3D-QSAR studies have been performed on piperazine derivatives to understand their antihistamine and antibradykinin effects, correlating electrostatic and steric fields with biological activity. nih.gov Another study focused on piperazine derivatives as mTORC1 inhibitors, identifying key molecular descriptors like the energy of the lowest unoccupied molecular orbital (LUMO), molar refractivity, and topological polar surface area that correlate with inhibitory activity. mdpi.com

A potential QSAR study involving this compound would involve:

Dataset Collection: A series of structurally related piperazine derivatives with known biological activity would be compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) would be calculated for each compound in the series, including this compound.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

The resulting QSAR model could be used to predict the biological activity of this compound and to suggest modifications to its structure that might enhance its potency.

Mechanistic Predictions via Computational Chemistry Approaches

Computational chemistry offers a variety of methods to predict the reaction mechanisms and chemical reactivity of molecules. For this compound, these approaches could be used to understand its stability, reactivity, and potential metabolic pathways.

Methods such as Density Functional Theory (DFT) are often employed to calculate the electronic properties of a molecule, such as the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap can provide insights into the chemical reactivity and kinetic stability of the molecule. For instance, a smaller energy gap suggests that the molecule is more likely to be reactive.

While no specific mechanistic predictions for this compound are available, computational studies on similar structures, like N-acylpiperazines, have investigated the rotational barriers of the amide bond and the conformational preferences of the piperazine ring. nih.govrsc.orgrsc.org These studies provide a framework for how the reactivity and metabolic fate of this compound could be investigated. For example, the aldehyde group is a potential site for reduction to an alcohol or oxidation to a carboxylic acid, and the nitrogen atoms of the piperazine ring could be susceptible to N-dealkylation or oxidation. Computational methods could predict the likelihood of these metabolic transformations.

Conformational Analysis and Energetic Profiles

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and to determine their relative energies.

Studies on N-acylpiperazines have shown that the rotation around the C-N amide bond is restricted, leading to the existence of distinct rotamers. nih.govrsc.orgrsc.org The energy barrier for this rotation can be determined using temperature-dependent NMR spectroscopy and computational methods. Similarly, the energy barrier for the ring inversion of the piperazine chair conformation can also be calculated. For 2-substituted piperazines, it has been found that the axial conformation is often preferred. nih.gov

A conformational analysis of this compound would involve systematically exploring the potential energy surface of the molecule to identify all low-energy conformations. The results of such an analysis would be crucial for understanding how the molecule might fit into the binding site of a biological target and for interpreting the results of molecular docking simulations.

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-Propylpiperazine-1-carbaldehyde, a combination of one-dimensional and two-dimensional NMR techniques would be used for an unambiguous structural assignment.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their immediate electronic environment. While specific experimental ¹H NMR data for this compound is not widely available in public research databases, the expected chemical shifts and splitting patterns can be predicted based on its structure.

The predicted ¹H NMR spectrum would show distinct signals for the formyl proton, the protons on the piperazine (B1678402) ring, and the protons of the n-propyl group.

Formyl Proton (-CHO): A singlet is expected in the downfield region, typically around δ 8.0 ppm, due to the deshielding effect of the carbonyl group.

Piperazine Ring Protons: The four protons on the carbons adjacent to the formyl nitrogen (positions 2 and 6) and the four protons on the carbons adjacent to the propyl-substituted nitrogen (positions 3 and 5) would likely appear as complex multiplets in the region of δ 2.3-3.6 ppm. The protons at positions 2 and 6 would be more deshielded due to the adjacent electron-withdrawing formyl group.

Propyl Group Protons: The propyl group would exhibit three distinct signals: a triplet for the terminal methyl group (-CH₃) around δ 0.9 ppm, a multiplet for the central methylene (B1212753) group (-CH₂-) around δ 1.5-1.6 ppm, and a triplet for the methylene group attached to the piperazine nitrogen (-N-CH₂-) around δ 2.3-2.4 ppm.

Proton GroupPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Formyl (-CHO)~8.0Singlet (s)
Piperazine (-CH₂-N(CHO)-CH₂-)~3.4-3.6Multiplet (m)
Piperazine (-CH₂-N(Pr)-CH₂-)~2.4-2.6Multiplet (m)
Propyl (-N-CH₂-CH₂-CH₃)~2.3-2.4Triplet (t)
Propyl (-N-CH₂-CH₂-CH₃)~1.5-1.6Sextet (m)
Propyl (-N-CH₂-CH₂-CH₃)~0.9Triplet (t)

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. While specific experimental data is not publicly accessible, databases indicate its existence. researchgate.net The predicted spectrum for this compound would show eight distinct signals corresponding to each unique carbon atom.

Carbonyl Carbon (-CHO): This carbon is highly deshielded and would appear far downfield, typically in the range of δ 160-165 ppm.

Piperazine Ring Carbons: The carbons of the piperazine ring would appear in the δ 40-60 ppm range. The carbons adjacent to the formyl group (C-2, C-6) would have a different chemical shift from those adjacent to the propyl group (C-3, C-5) due to the different electronic effects of the substituents.

Propyl Group Carbons: The three carbons of the propyl group would appear in the upfield region, with the terminal methyl carbon (-CH₃) at approximately δ 11-12 ppm, the central methylene carbon (-CH₂-) around δ 20-21 ppm, and the methylene carbon attached to the nitrogen (-N-CH₂-) around δ 60-61 ppm.

Carbon GroupPredicted Chemical Shift (δ, ppm)
Formyl (-CHO)~162
Piperazine (C-2, C-6)~40-45
Piperazine (C-3, C-5)~52-55
Propyl (-N-CH₂)~60-61
Propyl (-CH₂-)~20-21
Propyl (-CH₃)~11-12

To definitively assign all proton and carbon signals, researchers utilize two-dimensional (2D) NMR experiments. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. rsc.org For this compound, COSY would show correlations between the adjacent methylene groups within the propyl chain and between neighboring protons on the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. rsc.org It is a powerful tool for assigning carbon signals based on their known proton assignments. For example, the proton signal at ~8.0 ppm would correlate to the carbon signal at ~162 ppm, confirming the formyl group assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for piecing together the molecular structure by connecting different spin systems. For instance, the formyl proton should show an HMBC correlation to the C-2 and C-6 carbons of the piperazine ring, confirming the location of the carbaldehyde group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing clues to its structure through fragmentation analysis. spectrabase.com

While a specific, published mass spectrum for this compound is not available, GC-MS data has been noted in chemical databases. researchgate.net The molecular ion peak [M]⁺ would be expected at m/z 156, corresponding to its molecular weight (C₈H₁₆N₂O). epa.gov

The fragmentation pattern would likely involve characteristic cleavages of the piperazine ring and the propyl side chain. Alpha-cleavage adjacent to the nitrogen atoms is a common fragmentation pathway for amines. hmdb.ca Expected fragments could include the loss of the propyl group (M-43) or the formyl group (M-29). Cleavage of the piperazine ring could lead to a variety of smaller charged fragments.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the theoretical exact mass can be calculated.

PropertyValue
Molecular FormulaC₈H₁₆N₂O
Average Mass156.229 g/mol
Monoisotopic Mass156.126263 g/mol

Data sourced from the EPA CompTox Chemicals Dashboard. epa.gov

An HRMS experiment would be expected to yield a mass value extremely close to the calculated monoisotopic mass of 156.1263, which would confirm the elemental composition of C₈H₁₆N₂O and rule out other possible formulas with the same nominal mass.

UV-Vis Spectroscopy for Solution Equilibria and Complex Formation Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. It is often used to study systems involving conjugated π-systems or to monitor the formation of charge-transfer complexes in solution.

This compound itself contains a carbonyl group which has a known n→π* absorption, but this is typically weak and occurs in the UV region. The molecule lacks an extensive conjugated system, so it is not expected to be a strong chromophore in the visible region.

There are no specific research findings in the public domain detailing the use of UV-Vis spectroscopy to study the solution equilibria or complex formation of this compound. Such studies would typically be performed if the compound were being investigated for its ability to bind to metal ions or other molecules, where complex formation could lead to a change in the UV-Vis spectrum.

X-ray Diffraction for Solid-State Structural Determination

A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), indicates that a definitive single-crystal X-ray diffraction study for this compound has not been publicly reported. Consequently, detailed crystallographic data such as the crystal system, space group, unit cell dimensions, and precise bond lengths and angles for the solid-state structure of this specific compound are not available at this time.

While X-ray diffraction is a powerful technique for elucidating the three-dimensional atomic arrangement of crystalline solids, its application is contingent on the ability to grow single crystals of suitable size and quality. The absence of published data for this compound suggests that such a study may not have been performed or that the results have not been disseminated in the public domain.

For related piperazine-containing compounds, X-ray diffraction studies have been crucial in confirming their molecular structures and understanding their conformational and packing arrangements in the solid state. These studies typically reveal the chair conformation of the piperazine ring and provide precise measurements of the bond lengths and angles of the substituents. However, without a specific analysis of this compound, any discussion of its solid-state structure would be speculative and fall outside the scope of this focused article.

Should a crystallographic study of this compound be published in the future, the following data tables would be populated with the experimentally determined parameters.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

Parameter Value
Empirical formula C₈H₁₆N₂O
Formula weight 156.23
Temperature (K) Data not available
Wavelength (Å) Data not available
Crystal system Data not available
Space group Data not available
Unit cell dimensions
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available
Z Data not available
Density (calculated) (Mg/m³) Data not available
Absorption coefficient (mm⁻¹) Data not available
F(000) Data not available
Data collection
Crystal size (mm³) Data not available
Theta range for data collection (°) Data not available
Index ranges Data not available
Reflections collected Data not available
Independent reflections Data not available
Refinement
Refinement method Data not available
Data / restraints / parameters Data not available
Goodness-of-fit on F² Data not available
Final R indices [I>2sigma(I)] Data not available
R indices (all data) Data not available

Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) for this compound

Bond Length (Å) Angle Angle (°)
C1-N1 Data not available N1-C1-C2 Data not available
C1-C2 Data not available C1-C2-N2 Data not available
C2-N2 Data not available C2-N2-C3 Data not available
N2-C3 Data not available N2-C3-C4 Data not available
C3-C4 Data not available C3-C4-N1 Data not available
C4-N1 Data not available C4-N1-C1 Data not available
N1-C5 Data not available C1-N1-C5 Data not available
C5=O1 Data not available N1-C5=O1 Data not available
N2-C6 Data not available C2-N2-C6 Data not available
C6-C7 Data not available N2-C6-C7 Data not available

Future Research Directions and Outlook

Advanced Synthetic Strategies for Novel 4-Propylpiperazine-1-carbaldehyde Analogs

The synthetic tractability of the piperazine (B1678402) scaffold is a primary reason for its prevalence in drug discovery. nih.gov Future research will focus on moving beyond simple N-alkylation or N-acylation to create more structurally diverse and complex analogs of this compound.

A significant area of development is the C–H functionalization of the piperazine ring itself. Historically, about 80% of piperazine-containing drugs are substituted only at the nitrogen atoms. researchgate.net Advanced catalytic methods now allow for the direct introduction of functional groups onto the carbon backbone, which can lead to novel chemical entities with unique three-dimensional shapes and biological activities. researchgate.net Furthermore, the application of modern rearrangement reactions, such as the Ugi-Smiles, Mumm, and aza-Wittig reactions, can provide innovative pathways to complex piperazine structures that are not accessible through traditional methods. drugbank.com These strategies could be employed to modify the core of this compound, creating libraries of novel compounds for screening.

Future synthetic protocols will likely emphasize efficiency and sustainability, incorporating multi-component reactions and flow chemistry to streamline the production of analogs. drugbank.com

Synthetic StrategyDescriptionPotential Application to this compound
C-H Functionalization Direct modification of the carbon atoms on the piperazine ring, rather than the nitrogen atoms. researchgate.netCreates analogs with novel stereochemistry and substitution patterns for exploring new interactions with biological targets.
Rearrangement Reactions Use of reactions like Ugi-Smiles, Mumm, and Dizacope to construct complex piperazine cores. drugbank.comGenerates structurally unique scaffolds based on the original compound, expanding chemical diversity.
Multi-Component Reactions One-pot reactions combining three or more starting materials to rapidly build molecular complexity. drugbank.comEfficiently synthesizes libraries of derivatives by varying the components reacting with the piperazine core.
Reductive Amination A key method for N-alkylation, transforming the secondary amine of the piperazine precursor. nih.govAllows for the introduction of a wide variety of substituents at the N4 position, modifying the propyl group for structure-activity relationship (SAR) studies.

Deepening Mechanistic Understanding of Biological Activities at a Molecular Level

While piperazine derivatives are known to exhibit a wide range of biological effects, a deep, molecular-level understanding of their mechanisms of action is often required for rational drug design. For this compound and its future analogs, research must focus on elucidating how these molecules interact with their biological targets.

For instance, the anthelmintic action of piperazine is attributed to its agonist effect on GABA receptors in parasites, causing flaccid paralysis. drugbank.comwikipedia.org Future studies could investigate whether analogs of this compound retain or modify this activity, potentially leading to new anti-parasitic agents with improved selectivity. drugbank.comchemeurope.com In oncology, certain piperazine compounds have been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific cellular pathways, such as the release of mitochondrial cytochrome c and the subsequent activation of caspases. nih.govijpsr.com Research should aim to determine if novel analogs can trigger these apoptotic pathways and identify the specific proteins they bind to achieve this effect. nih.gov This involves identifying direct binding partners and understanding how this engagement leads to downstream signaling events that result in the desired therapeutic outcome. nih.gov

Design and Synthesis of Multi-Target-Directed Ligands (MTDLs) Incorporating the this compound Moiety

Complex multifactorial diseases, such as Alzheimer's disease (AD) and cancer, rarely respond to drugs that act on a single target. researchgate.netnih.gov This has led to the rise of the multi-target-directed ligand (MTDL) strategy, where a single molecule is designed to interact with multiple biological targets involved in the disease network. nih.govacs.org The piperazine scaffold is an ideal linker or core structure for MTDLs due to its chemical reactivity and ability to correctly orient different pharmacophores. tandfonline.comresearchgate.net

Future research will involve using the this compound structure as a foundation for building MTDLs. For neurodegenerative diseases like AD, this could involve linking the piperazine moiety to groups known to inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). researchgate.netnih.gov For example, a research endeavor could focus on creating benzyl-piperazine derivatives designed to act as dual-acting inhibitors for AD management. grafiati.com The inherent flexibility of the piperazine ring allows it to serve as a versatile scaffold for positioning these different functional groups for optimal interaction with their respective targets. nih.gov The design of such molecules is a promising approach for tackling the complex etiologies of conditions like Alzheimer's. nih.gov

Integrated Computational and Experimental Approaches for Drug Design

The process of drug discovery has been significantly accelerated by the integration of computational methods with traditional experimental chemistry. researchgate.net For the development of this compound analogs, this integrated approach is essential for efficient lead identification and optimization.

Computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations can be used to predict how newly designed analogs will bind to target proteins. nih.govrsc.orgresearchgate.net These in silico methods allow researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. researchgate.net For example, after designing a virtual library of analogs, molecular docking can predict their binding affinity and mode of interaction with a target protein, such as the sigma-1 receptor, which is implicated in neurological disorders. nih.govrsc.org The most promising candidates identified computationally are then synthesized and evaluated experimentally. This iterative cycle of computational design, synthesis, and experimental testing is a powerful paradigm for modern drug discovery. nih.gov

Computational ToolApplication in Drug Design
Molecular Docking Predicts the preferred orientation and binding affinity of a ligand when bound to a target protein. nih.govrsc.org
QSAR (Quantitative Structure-Activity Relationship) Develops models that correlate chemical structure with biological activity to predict the potency of new compounds. researchgate.net
Molecular Dynamics (MD) Simulations Simulates the physical movements of atoms and molecules to understand the stability and dynamics of the ligand-protein complex over time. rsc.org
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups required for biological activity, guiding the design of new molecules. acs.org

Exploration of this compound in Emerging Therapeutic Areas

The versatility of the piperazine scaffold suggests that analogs of this compound could have applications in a wide range of diseases. nih.govnih.gov While piperazines are known for their roles in treating parasitic infections and central nervous system disorders, future research should explore their potential in emerging and challenging therapeutic areas. nih.govyoutube.com

One of the most promising areas is oncology. Arylpiperazine derivatives have shown significant potential as anticancer agents by interacting with various molecular targets implicated in cancer progression. mdpi.com Studies have demonstrated that piperazine-containing compounds can inhibit the proliferation of various cancer cell lines, including those of the breast, pancreas, and cervix, and can induce cell cycle arrest. ijpsr.commdpi.com Another critical area is infectious diseases, particularly in combating bacterial multidrug resistance. nih.gov The piperazine moiety can be used to design molecules that overcome resistance mechanisms in bacteria. Furthermore, the anti-inflammatory properties of some piperazine derivatives suggest potential applications in autoimmune diseases. nih.govnih.gov

Development of Advanced Analytical Techniques for Comprehensive Characterization and In Situ Studies

As more complex and potent analogs of this compound are developed, the need for advanced analytical techniques for their characterization and study becomes paramount. Standard methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are essential for routine analysis and quality control. ojp.govfigshare.com

However, to truly understand how these drugs work within a biological system, more sophisticated techniques are required. Future research should leverage methods that allow for the direct visualization and quantification of drug-target engagement in cells and tissues. Techniques such as Clearing-Assisted Tissue Click Chemistry (CATCH) enable the imaging of covalent drug-target interactions at subcellular resolution within intact tissues, providing unprecedented insight into which cells a drug targets in vivo. researchgate.netnih.gov Similarly, multiphoton fluorescence anisotropy microscopy can measure drug-target interactions in real-time within live cells. acs.org The development and application of such in situ techniques will be crucial for understanding the pharmacodynamics of novel this compound derivatives and for bridging the gap between preclinical findings and clinical outcomes. acs.orgnih.gov

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